molecular formula C6H3BrFNO2 B1532254 3-Bromo-5-fluoroisonicotinic acid CAS No. 955372-86-8

3-Bromo-5-fluoroisonicotinic acid

Cat. No.: B1532254
CAS No.: 955372-86-8
M. Wt: 220 g/mol
InChI Key: MKWGICBLFLGJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoroisonicotinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of isonicotinic acid, characterized by the presence of bromine and fluorine atoms at the 3rd and 5th positions of the pyridine ring, respectively

Scientific Research Applications

3-Bromo-5-fluoroisonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules through coupling and substitution reactions.

    Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

3-Bromo-5-fluoroisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoroisonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as n-butyllithium and diisopropylamine are commonly used in substitution reactions involving this compound.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine or fluorine atoms.

    Coupling Reactions: Biaryl compounds formed through the coupling of this compound with other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroisonicotinic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

    3-Bromoisonicotinic Acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.

    5-Fluoroisonicotinic Acid:

    3-Chloro-5-fluoroisonicotinic Acid: Contains chlorine instead of bromine, resulting in different reactivity and applications.

Uniqueness: 3-Bromo-5-fluoroisonicotinic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual halogenation allows for versatile applications in various fields of research and industry, making it a valuable compound for the synthesis of complex molecules and the study of biological systems .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWGICBLFLGJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679151
Record name 3-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955372-86-8
Record name 3-Bromo-5-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoroisonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoroisonicotinic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-fluoroisonicotinic acid
Reactant of Route 4
3-Bromo-5-fluoroisonicotinic acid
Reactant of Route 5
3-Bromo-5-fluoroisonicotinic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-fluoroisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.